

Meta-analysis of Clinical Trials Involving Thymopentin for Specific Diseases

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A Comparative Guide for Researchers and Drug Development Professionals

Thymopentin, a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been investigated for its immunomodulatory properties in a variety of diseases. This guide provides a comparative analysis of clinical trial data for **Thymopentin** and related compounds across several specific diseases, offering a resource for researchers, scientists, and drug development professionals.

Atopic Dermatitis

Atopic dermatitis is a chronic inflammatory skin disease characterized by eczematous lesions and intense pruritus. The immunomodulatory effects of **Thymopentin** have been evaluated as a potential therapeutic intervention to correct the underlying immune dysregulation.



Trial/Study	Intervention	Comparator	Key Efficacy Endpoints	Results	p-value
Leung et al. (1990)[1]	Thymopentin (50 mg daily, s.c.) for 6 weeks	Placebo	Reduction in clinical severity score	Higher reduction in the Thymopentin group	0.04
Reduction in pruritus	Significant reduction with Thymopentin	0.02			
Reduction in erythema	Significant reduction with Thymopentin	0.04	_		
Reduction in extent of body involvement and severity index	Significant reduction with Thymopentin	0.04			
Stiller et al. (1994)[2]	Thymopentin (50 mg thrice weekly, s.c.) for 12 weeks	Placebo	Improvement in disease severity	Significantly greater improvement with Thymopentin	Not specified
Hsieh et al. (1992)[3][4]	Thymopentin (50 mg thrice weekly, s.c.) for 12 weeks	Placebo (Normal Saline)	Decline in total severity score	Significant decline from baseline at 3 weeks, continued in the Thymopentin group but flared up in	<0.05



the placebo group after stopping treatment.

Experimental Protocols

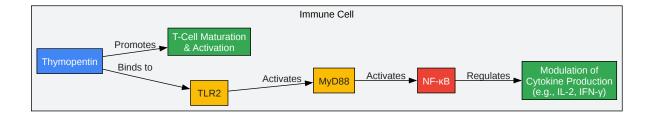
Leung et al. (1990):[1] A two-center, double-blind, placebo-controlled trial was conducted with 100 patients with moderate to severe atopic dermatitis. Patients were randomized to receive either daily subcutaneous injections of 50 mg **Thymopentin** (n=48) or placebo (n=52) for 6 weeks. Clinical extent of the disease and severity parameters, including pruritus and erythema, were measured at baseline and at regular intervals during the study.

Stiller et al. (1994):[2] In a 12-week, multicenter, double-blind, placebo-controlled clinical trial, 39 patients (at least 2 years old) with severe atopic dermatitis covering a minimum of 20% of their cutaneous surface area were enrolled. Participants were randomly assigned to receive either thrice-weekly subcutaneous injections of 50 mg **Thymopentin** or a placebo. The use of triamcinolone 0.1% or hydrocortisone 1.0% cream and oral antihistamines was permitted during the trial.

Hsieh et al. (1992):[3][4] An open-label clinical trial was conducted on 16 children with severe atopic dermatitis. All patients received subcutaneous injections of 50 mg **Thymopentin** three times a week for six weeks. Following this initial phase, they were randomly divided into two groups: one group continued with **Thymopentin** for an additional six weeks, while the other group received normal saline as a placebo. Clinical and immunological parameters were evaluated serially.

Signaling Pathway





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Caption: Thymopentin's immunomodulatory signaling pathway.

HIV Infection

Thymopentin has been investigated as an immunomodulatory agent in individuals with Human Immunodeficiency Virus (HIV) infection to potentially slow immune decline.



Trial/Stud y	Patient Populatio n	Interventi on	Comparat or	Key Efficacy Endpoint s	Results	p-value
Goldstein et al. (1995)[5]	Asymptom atic HIV-infected subjects with 200-500 CD4 cells/mm³, >6 months AZT at entry (Stratum I)	Thymopent in (50 mg s.c. 3 times/week) + AZT	Placebo + AZT	AIDS or death events	2 in Thymopent in group vs. 10 in placebo group	0.024
ARC, AIDS, or death events	3 in Thymopent in group vs. 18 in placebo group	0.001				
Asymptom atic HIV- infected subjects with 200- 500 CD4 cells/mm³, ≤6 months AZT at entry (Stratum II)	Thymopent in (50 mg s.c. 3 times/week) + AZT	Placebo + AZT	AIDS or death events	4 in Thymopent in group vs. 0 in placebo group	0.11	
ARC, AIDS, or	4 in Thymopent in group	0.79				•



death events	vs. 2 in placebo group					
Clumeck et al. (1989) [6]	Patients with AIDS- lymphaden opathy	Thymopent in (50 mg i.v. 3 times/week for 2 months)	None (Open- label)	Change in OKT-3 and OKT-8 cells	Significant increase	Not specified
Blastogeni c response to PHA	Significant increase	Not specified				
Clinical improveme nt	Subjective improveme nt, weight gain, disappeara nce of fever in all 6 patients	Not applicable				

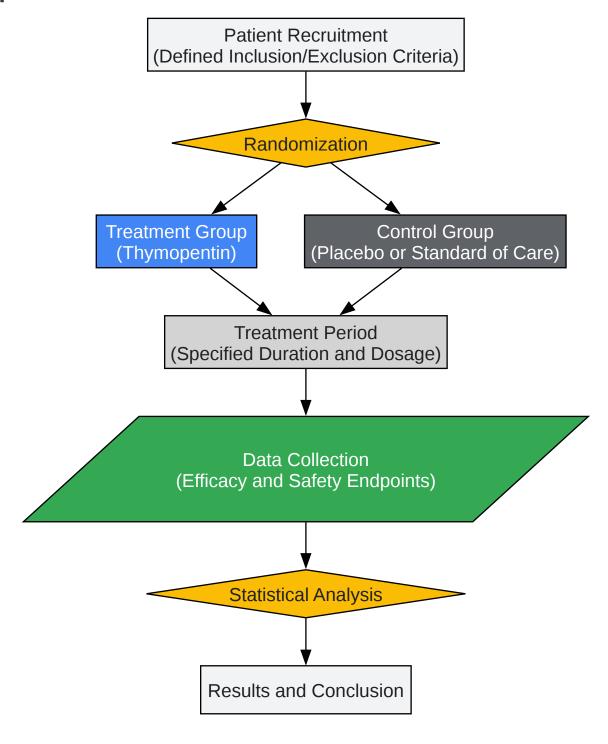
Goldstein et al. (1995):[5] A double-blind, randomized, placebo-controlled trial evaluated **Thymopentin** in 352 zidovudine (AZT)-treated asymptomatic HIV-infected subjects with 200-500 CD4 cells/mm³. Patients were prestratified based on prior AZT use: Stratum I (>6 months AZT) and Stratum II (≤6 months AZT). Participants received either 50 mg of **Thymopentin** subcutaneously three times a week or a placebo, in addition to their ongoing AZT therapy, for 48 weeks. Clinical endpoints, CD4 cell counts, and viral markers were evaluated.

Clumeck et al. (1989):[6] An open-label study was conducted on 10 African patients with AIDS. Patients were treated with 50 mg of **Thymopentin** intravenously three times a week for two consecutive months. The study included patients with AIDS-lymphadenopathy (Group A) and patients with opportunistic infections (Group B). Immunological parameters, including T-cell



subsets and lymphocyte blastogenic response, and clinical status were assessed before, during, and after therapy.

Experimental Workflow



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Caption: Generalized workflow of a randomized controlled clinical trial.

Rheumatoid Arthritis

Rheumatoid arthritis is a systemic autoimmune disease that primarily affects the joints. The immunoregulatory properties of **Thymopentin** have been explored as a potential therapeutic avenue.



Trial/Study Malaise et al. (1985)[7]	Intervention Thymopentin (50 mg i.v. 3 times/week) for 3 weeks	Comparator	Key Efficacy Endpoints Improvement in clinical variables (painful joints, tenderness, swelling, pain on awakening,	Results Significant improvement in the Thymopentin group	p-value <0.05 or <0.01
Intergroup comparison (tenderness, joint swelling, pain on awakening, disease activity)	Thymopentin significantly better than placebo	Not specified	disease activity)		
Veys et al. (1984)[8]	Multiple trials with varying dosages and administration routes (s.c. and i.v.)	Placebo	Statistically significant improvement s	No statistically significant improvement s registered in the TP-5 treated patients, although individual improvement s were noted.	Not significant
Franchimont et al. (1989)	Thymopentin (50 mg i.v. 3	Placebo	Improvement in Ritchie	Significant improvement	Not specified



[9]	times/week) for 3 weeks		index and sum score of swollen joints	on TP-5 compared to placebo	
Lemmel et al. (1988)[10]	Thymopentin (50 mg i.v. 3 times/week)	Placebo	Improvement of clinical criteria	Significant improvement of five among nine clinical criteria with Thymopentin after the third week.	Not specified
Response rate (improvement of a clinical parameter by at least 40%)	Significantly greater for all clinical parameters in the Thymopentin group.	Not specified			

Malaise et al. (1985):[7] A placebo-controlled, double-blind, randomized study was conducted with 41 patients with active rheumatoid arthritis. Twenty-one patients received slow intravenous injections of 50 mg **Thymopentin** three times a week for three consecutive weeks, and 20 patients received a placebo in the same manner. A range of clinical variables, including joint pain, tenderness, swelling, and morning stiffness, were assessed.

Veys et al. (1984):[8] This publication compiled data from three separate trials: a six-month double-blind trial comparing three different subcutaneous dosages of **Thymopentin** to placebo, an open-label long-term study with subcutaneous administration, and a short-term (3 weeks) double-blind trial of high-dose (100 mg/day) intravenous **Thymopentin**.

Franchimont et al. (1989):[9] In a multicenter, randomized controlled trial, 76 patients were treated with either 50 mg of **Thymopentin** or a placebo, administered as a slow intravenous



injection three times a week for 3 weeks. The follow-up period was 7 weeks. Clinical parameters such as the Ritchie index and the sum score of swollen joints were evaluated.

Lemmel et al. (1988):[10] A multicenter, placebo-controlled, and randomized double-blind trial included 119 patients with rheumatoid arthritis. Of these, 107 patients had complete data for evaluation. Fifty-one patients received intravenous injections of 50 mg **Thymopentin** three times weekly, and 56 received a placebo solution. Nine clinical criteria were assessed after the third week of treatment.

Sepsis (Data on Thymosin α 1)

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. The following data pertains to Thymosin $\alpha 1$, a related immunomodulatory peptide, as direct meta-analyses on **Thymopentin** for sepsis are not readily available.



Trial/Study	Intervention	Comparator	Key Efficacy Endpoints	Results	p-value
Li et al. (2025)[11] [12]	Thymosin α1	Control	28-day mortality (11 RCTs, n=1927)	Significant reduction in mortality with Tα1 (OR 0.73, 95%CI: 0.59-0.90)	0.003
28-day mortality (high-quality subgroups)	No significant mortality benefit (OR 0.82, 95%CI: 0.65-1.03)	0.09			
28-day mortality (multi-center subgroups)	No significant mortality benefit (OR 0.86, 95%CI: 0.68-1.08)	0.20	_		
Liu et al. (2014)[13]	Thymosin α1	Control	Change in CD4+ T lymphocytes	Increased level with Tα1 (WMD=6.24, 95%CI: 1.12 to 11.36)	Not specified
Change in CD4+/CD8+ ratio	Increased ratio with Tα1 (WMD=0.14, 95%CI: 0.03 to 0.25)	0.01			
APACHE II score	Decreased score with Tα1 (WMD=3.82,	<0.001	-		



	95%CI: 2.36 to 5.28)	
Mechanical ventilation days	Reduced days with Tα1 (WMD=-4.17, 95%CI: -7.00 to -1.34)	0.004
Duration of ICU stay	Shortened duration with Tα1 (WMD=-4.87, 95%CI: -8.17 to -1.60)	0.004

Li et al. (2025):[11][12] This systematic review and meta-analysis included 11 randomized controlled trials (RCTs) with a total of 1927 patients. The study assessed the effect of Thymosin α1 administration on 28-day mortality in patients with sepsis. Subgroup analyses were performed based on the quality and design of the included trials.

Liu et al. (2014):[13] This meta-analysis included five randomized controlled trials with a total of 198 patients. The study evaluated the effects of Thymosin α1 on immune parameters (CD4+ T lymphocytes, CD4+/CD8+ ratio), clinical severity scores (APACHE II), and clinical outcomes (mechanical ventilation days, ICU stay duration) in patients with sepsis.

COVID-19 (Data on Thymosin α 1)

The use of immunomodulators has been explored in the management of Coronavirus Disease 2019 (COVID-19) to mitigate the severe inflammatory response. The data presented here is for Thymosin $\alpha 1$.



Trial/Study	Intervention	Comparator	Key Efficacy Endpoints	Results	p-value
Shang et al. (2023)[14]	Thymosin α1	Control	Mortality (9 studies, n=5352)	No statistically significant effect on overall mortality (RR 1.03, 95%CI: 0.60, 1.75)	0.92
Mortality in patients with mean age >60 years	Beneficial effect on mortality (RR 0.68, 95%CI: 0.58, 0.78)	<0.00001			
Mortality in severe/critical COVID-19 patients	Beneficial effect on mortality (RR 0.66, 95%CI: 0.57, 0.76)	<0.00001	_		
Yu et al. (2023)[15]	Thymosin α1	Control	Mortality in serious COVID-19 cases (4 studies, n=1230)	Reduced mortality with Tα1 (RR: 0.67; 95% CI: 0.58, 0.77)	<0.00001
Length of hospitalizatio n in non- serious cases (2 studies, n=3670)	Reduced hospitalizatio n length with Tα1 (SMD = -0.28; 95% CI: -0.41, -0.14)	<0.0001			



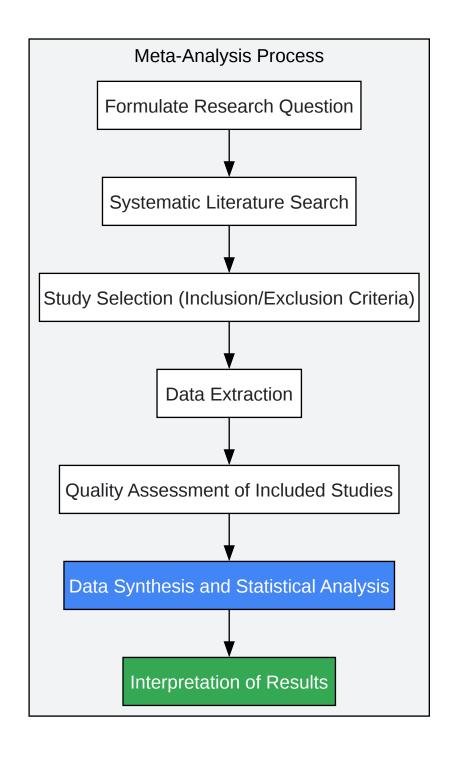


Shang et al. (2023):[14] This systematic review and meta-analysis included 9 studies with a total of 5352 adult patients hospitalized with COVID-19. The primary outcome assessed was mortality. Subgroup analyses were conducted based on patient age and disease severity.

Yu et al. (2023):[15] This systematic review and meta-analysis included studies with adult patients with laboratory-confirmed SARS-CoV-2 infection. The analysis evaluated the effect of Thymosin $\alpha 1$ on mortality and length of hospitalization, with subgroup analysis based on disease severity.

Meta-analysis Workflow





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Caption: A typical workflow for conducting a meta-analysis.



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